molecular formula C8H4BrF2NS B6231575 5-bromo-2-(difluoromethyl)-1,3-benzothiazole CAS No. 1782362-75-7

5-bromo-2-(difluoromethyl)-1,3-benzothiazole

Cat. No.: B6231575
CAS No.: 1782362-75-7
M. Wt: 264.1
InChI Key:
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Description

5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)-1,3-benzothiazole

Uniqueness

5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

1782362-75-7

Molecular Formula

C8H4BrF2NS

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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